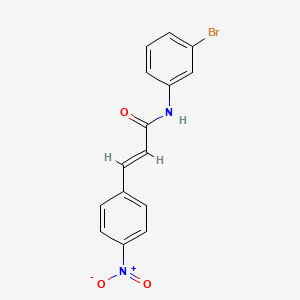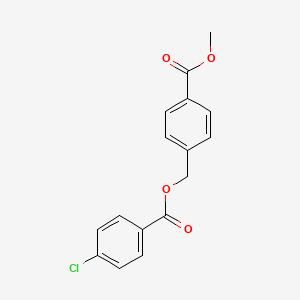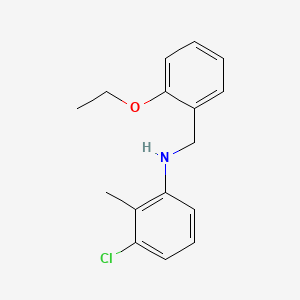
(3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine, also known as CMEA, is a chemical compound that has gained attention in the scientific community for its potential applications in the field of medicinal chemistry. CMEA belongs to the class of phenethylamines, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine is not fully understood, but it is believed to involve the inhibition of monoamine oxidase enzymes. Monoamine oxidases are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, emotion, and behavior. By inhibiting these enzymes, this compound may increase the levels of these neurotransmitters in the brain, leading to antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated its antibacterial and antifungal properties, while in vivo studies have shown its antitumor properties. This compound has also been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to antidepressant and anxiolytic effects.
実験室実験の利点と制限
One of the main advantages of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine is its diverse biological activities, which make it a promising candidate for the development of new drugs. Its synthesis method is also relatively simple and yields a high purity product. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings. Further studies are needed to fully understand its toxicity profile and to develop safer derivatives.
将来の方向性
There are several future directions for the study of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine. One potential direction is the development of new derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of its potential as a treatment for other neurological disorders, such as Parkinson's disease. Further studies are also needed to fully understand its toxicity profile and to determine its safety for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound with diverse biological activities and potential applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it has been extensively studied for its potential as a monoamine oxidase inhibitor and as a treatment for various neurological disorders. However, further studies are needed to fully understand its mechanism of action, toxicity profile, and potential clinical applications.
合成法
The synthesis of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine involves the condensation reaction between 3-chloro-2-methylphenylamine and 2-ethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of this compound obtained from this method is around 70%, making it a viable option for large-scale synthesis.
科学的研究の応用
(3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. This compound has also been investigated for its potential as a monoamine oxidase inhibitor (MAOI), which is a class of drugs used in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
3-chloro-N-[(2-ethoxyphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-3-19-16-10-5-4-7-13(16)11-18-15-9-6-8-14(17)12(15)2/h4-10,18H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWUNHRRMHCLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


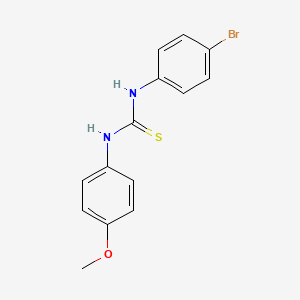
![2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5776704.png)
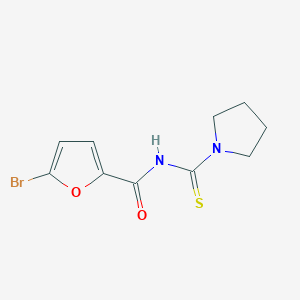
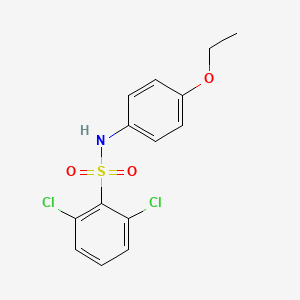
![6-[(4-bromophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5776713.png)
amino]carbonyl}amino)benzoate](/img/structure/B5776719.png)
![N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B5776730.png)
![4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5776733.png)
![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5776752.png)
![6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)
